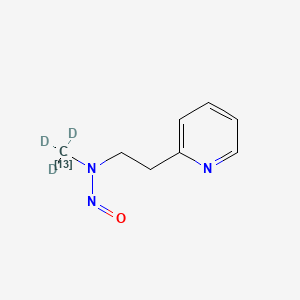

Betahistine impurity 5-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

169.20 g/mol |

IUPAC Name |

N-(2-pyridin-2-ylethyl)-N-(trideuterio(113C)methyl)nitrous amide |

InChI |

InChI=1S/C8H11N3O/c1-11(10-12)7-5-8-4-2-3-6-9-8/h2-4,6H,5,7H2,1H3/i1+1D3 |

InChI Key |

RSPHCMYPFWSJIJ-KQORAOOSSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N(CCC1=CC=CC=N1)N=O |

Canonical SMILES |

CN(CCC1=CC=CC=N1)N=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Betahistine Impurity 5-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Betahistine Impurity 5, with a specific focus on its isotopically labeled form, Betahistine Impurity 5-¹³C,d₃. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction to Betahistine and its Impurities

Betahistine is a histamine (B1213489) analog medication primarily used to treat Ménière's disease, a condition of the inner ear that causes episodes of vertigo, tinnitus (ringing in the ears), and hearing loss. Its mechanism of action is understood to be twofold: as a weak agonist of the histamine H₁ receptor and a potent antagonist of the histamine H₃ receptor.[1][2][3][4][5][6] This dual action is believed to improve microcirculation within the inner ear and modulate neurotransmitter release in the vestibular nuclei, thereby alleviating the symptoms of Ménière's disease.[1][2][4]

As with any pharmaceutical compound, the synthesis and storage of Betahistine can lead to the formation of impurities. These impurities must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) provide strict guidelines for the control of impurities in new drug substances and products.[7][8] Betahistine Impurity 5 is one such related substance that requires careful monitoring.

Characterization of Betahistine Impurity 5

Betahistine Impurity 5 is an organic impurity that can be formed during the synthesis of Betahistine or as a degradation product.

Chemical Structure and Properties

The chemical and physical properties of Betahistine Impurity 5 are summarized in the table below.

| Property | Value |

| Chemical Name | 2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid |

| Molecular Formula | C₁₄H₁₈N₂O₆ |

| Molecular Weight | 310.3 g/mol |

| Appearance | Off-white solid |

| Solubility | Soluble in Methanol (B129727) |

Synthesis of Betahistine Impurity 5 and its Isotopically Labeled Analog

While specific proprietary synthesis methods are not publicly disclosed, a plausible synthetic pathway for Betahistine Impurity 5 can be postulated based on its chemical structure.

Postulated Synthesis of Betahistine Impurity 5

Betahistine Impurity 5 is likely formed through a reaction between Betahistine and a derivative of succinic acid, such as an anhydride (B1165640) or an activated ester. A potential synthetic route could involve the acylation of the secondary amine in Betahistine with a suitable succinic acid derivative under appropriate reaction conditions.

Postulated Synthesis of Betahistine Impurity 5-¹³C,d₃

The isotopically labeled version, Betahistine Impurity 5-¹³C,d₃, is a valuable tool in pharmacokinetic studies and as an internal standard for quantitative analysis by mass spectrometry. The synthesis would involve the use of isotopically labeled starting materials.

A plausible approach would be to synthesize Betahistine-¹³C,d₃ first and then react it with a succinic acid derivative. The ¹³C and deuterium (B1214612) (d₃) labels would be incorporated into the N-methyl group of Betahistine. This could be achieved by using ¹³C-labeled methyl iodide (¹³CH₃I) and a reducing agent that provides deuterium atoms, or by using a commercially available deuterated and ¹³C-labeled methylamine.

Analytical Methodologies for Identification and Quantification

A robust analytical workflow is essential for the detection, identification, and quantification of pharmaceutical impurities.

Experimental Workflow for Impurity Identification

The following diagram illustrates a typical workflow for the identification and characterization of an unknown impurity in a drug substance like Betahistine.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 261 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

LC Conditions: Similar to the HPLC method described above.

-

Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode.

-

Scan Range: m/z 100-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Spectra: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra would be acquired to elucidate the structure.

Betahistine Signaling Pathways

Understanding the signaling pathways of Betahistine is crucial for assessing the potential biological activity of its impurities.

Betahistine acts as a weak agonist on H₁ receptors located on the blood vessels in the inner ear, leading to vasodilation and increased blood flow.[1][2][4] Concurrently, it is a potent antagonist of H₃ autoreceptors on presynaptic neurons, which increases the release of histamine and other neurotransmitters in the brainstem.[1][2][6] This combined action is thought to reduce endolymphatic pressure and stabilize vestibular function.[1][2]

Conclusion

The identification and control of impurities are of paramount importance in ensuring the quality and safety of pharmaceutical products. Betahistine Impurity 5 is a known related substance of Betahistine, and its isotopically labeled form, Betahistine Impurity 5-¹³C,d₃, serves as a critical analytical tool. This guide has provided a comprehensive overview of the characterization, synthesis, and analytical methodologies related to this impurity, as well as the fundamental signaling pathways of the active pharmaceutical ingredient. A thorough understanding of these aspects is essential for drug development professionals working with Betahistine.

References

- 1. What is the mechanism of Betahistine Hydrochloride? [synapse.patsnap.com]

- 2. What is the mechanism of Betahistine Mesilate? [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. droracle.ai [droracle.ai]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]

- 8. gmpinsiders.com [gmpinsiders.com]

An In-depth Technical Guide to the Synthesis and Characterization of Betahistine Impurity 5-¹³C,d₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the isotopically labeled Betahistine Impurity 5-¹³C,d₃. This document is intended for researchers and scientists in the pharmaceutical industry involved in drug development, quality control, and metabolic studies.

Introduction

Betahistine is a histamine (B1213489) analogue used in the treatment of Ménière's disease. As with any active pharmaceutical ingredient (API), the identification, synthesis, and characterization of its impurities are critical for ensuring drug safety and efficacy. Betahistine Impurity 5, identified as 2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid, is a potential process-related or degradation impurity. The synthesis of its isotopically labeled form, specifically with ¹³C and deuterium (B1214612) (d₃), provides a valuable internal standard for quantitative analysis by mass spectrometry and aids in metabolism and degradation pathway studies.

This guide outlines a proposed synthetic route for Betahistine Impurity 5-¹³C,d₃ and provides detailed protocols for its characterization using modern analytical techniques.

Proposed Synthesis of Betahistine Impurity 5-¹³C,d₃

Due to the absence of published literature on the direct synthesis of Betahistine Impurity 5-¹³C,d₃, a plausible synthetic pathway is proposed. This pathway involves the coupling of ¹³C-labeled 2-hydroxysuccinic acid (malic acid) with Betahistine-d₃.

Synthesis of Precursors

The synthesis of Betahistine-d₃ can be achieved by the reductive amination of 2-pyridine acetaldehyde (B116499) with deuterated methylamine (B109427) (CD₃NH₂).

Commercially available succinic acid-¹³C₄ can be converted to 2-hydroxysuccinic acid-¹³C₄ via bromination followed by hydrolysis.

Final Coupling Reaction

The final step involves the amide coupling of 2-hydroxysuccinic acid-¹³C₄ with Betahistine-d₃. This can be achieved using a suitable coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Data Presentation

Quantitative Data

| Parameter | Unlabeled Betahistine Impurity 5 | Betahistine Impurity 5-¹³C,d₃ (Expected) |

| Molecular Formula | C₁₄H₁₈N₂O₆ | C₁₀¹³C₄H₁₅D₃N₂O₆ |

| Monoisotopic Mass | 310.1165 g/mol | 317.1412 g/mol |

| Molecular Weight | 310.30 g/mol | 317.34 g/mol |

| Expected [M+H]⁺ (m/z) | 311.1238 | 318.1485 |

Experimental Protocols

Proposed Synthesis of Betahistine Impurity 5-¹³C,d₃

Step 1: Synthesis of 2-Bromo-succinic acid-¹³C₄

-

To a solution of succinic acid-¹³C₄ (1.0 eq) in a suitable solvent, add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN).

-

Heat the reaction mixture under reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 2-bromo-succinic acid-¹³C₄.

Step 2: Synthesis of 2-Hydroxysuccinic acid-¹³C₄

-

Dissolve 2-bromo-succinic acid-¹³C₄ (1.0 eq) in an aqueous solution of a base (e.g., sodium hydroxide).

-

Heat the reaction mixture and monitor for the disappearance of the starting material.

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield 2-hydroxysuccinic acid-¹³C₄.

Step 3: Amide Coupling

-

Dissolve 2-hydroxysuccinic acid-¹³C₄ (1.0 eq) and Betahistine-d₃ (1.0 eq) in anhydrous DCM.

-

Add a coupling agent (e.g., EDC, 1.2 eq) and a catalyst (e.g., DMAP, 0.1 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain Betahistine Impurity 5-¹³C,d₃.

Characterization Methods

A reversed-phase HPLC method can be used for the analysis of Betahistine Impurity 5-¹³C,d₃.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm.

-

Injection Volume: 10 µL.

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and isotopic labeling.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Analyzer: Time-of-Flight (TOF) or Orbitrap.

-

Scan Range: m/z 100-500.

-

Expected [M+H]⁺: m/z 318.1485 for C₁₀¹³C₄H₁₅D₃N₂O₆.

¹H and ¹³C NMR spectroscopy will confirm the structure and the position of the isotopic labels.

-

¹H NMR: The spectrum is expected to show the absence of a signal for the N-methyl group and the presence of signals corresponding to the rest of the molecule.

-

¹³C NMR: The spectrum will show signals for the four ¹³C-labeled carbons in the succinic acid moiety. The signal for the deuterated methyl carbon will be a triplet with a significantly reduced intensity.

Mandatory Visualization

Caption: Proposed synthetic pathway for Betahistine Impurity 5-¹³C,d₃.

Caption: Experimental workflow for the characterization of Betahistine Impurity 5-¹³C,d₃.

An In-Depth Technical Guide to the Chemical Structure of Betahistine Impurity 5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential formation pathway of Betahistine Impurity 5, a related substance of the active pharmaceutical ingredient Betahistine. This document is intended to support research, development, and quality control activities within the pharmaceutical industry.

Chemical Identity and Physical Properties

Betahistine Impurity 5 has been identified as 2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid.[1][2] It is a potential degradation product or process impurity that may arise during the manufacturing or storage of Betahistine-containing drug products.

A summary of its known chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid | [1][2] |

| Molecular Formula | C14H18N2O6 | [1][2] |

| Molecular Weight | 310.3 g/mol | [1][2] |

| Appearance | Off-white solid | |

| Solubility | Soluble in methanol | |

| Purity (by HPLC) | ≥98% (as reported by commercial suppliers) |

Proposed Formation Pathway

The formation of Betahistine Impurity 5 is hypothesized to occur via a reaction between Betahistine and a degradation product of citric acid, a common excipient in pharmaceutical formulations.[3] Under conditions of heat and humidity, citric acid can degrade to form reactive intermediates which can subsequently react with the secondary amine of the Betahistine molecule to form the succinic acid derivative.

The proposed logical relationship for the formation of Betahistine Impurity 5 is depicted in the following diagram:

Caption: Proposed reaction pathway for the formation of Betahistine Impurity 5.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A reverse-phase HPLC method is suitable for the analysis of Betahistine and its impurities. The following is a general procedure that can be optimized for the specific separation of Impurity 5.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized to achieve adequate separation.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where both Betahistine and the impurity have significant absorbance (e.g., 260 nm).

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve the sample in a suitable diluent, typically the mobile phase or a mixture of water and organic solvent.

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of Betahistine Impurity 5.

-

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, coupled to an HPLC system (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for Betahistine and its related compounds.

-

Mass Analyzer: High-resolution mass spectrometry (HRMS) is recommended to accurately determine the elemental composition.

-

Data Acquisition: Acquire full scan mass spectra to determine the molecular ion and tandem MS (MS/MS) spectra to study the fragmentation pattern, which can provide structural information. The expected protonated molecule [M+H]⁺ for Betahistine Impurity 5 would be at m/z 311.3.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of the impurity.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the impurity is soluble, such as methanol-d4 (B120146) or DMSO-d6.

-

Experiments:

-

¹H NMR: To identify the number and types of protons and their connectivity.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC): To establish the complete connectivity of the molecule and confirm the structure.

-

Data Presentation

The following table summarizes the key analytical data for Betahistine Impurity 5.

| Data Type | Result |

| Molecular Weight (Calculated) | 310.3 g/mol |

| Molecular Weight (MS, [M+H]⁺) | Expected at m/z 311.3 |

| HPLC Purity | ≥98% |

Conclusion

This technical guide provides a summary of the available information on the chemical structure and properties of Betahistine Impurity 5. The proposed formation pathway highlights the importance of controlling storage conditions and understanding excipient compatibility in the formulation of Betahistine drug products. The provided experimental protocols offer a starting point for the development of validated analytical methods for the detection and quantification of this impurity. Further research is warranted to fully elucidate the synthesis, toxicological profile, and control strategies for Betahistine Impurity 5.

References

In-Depth Technical Guide to Betahistine Impurity 5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Betahistine (B147258) Impurity 5, a critical consideration in the development and quality control of the widely used anti-vertigo drug, betahistine. This document outlines available supplier information, analytical methodologies for detection and quantification, and the known biological context of betahistine's mechanism of action.

Introduction to Betahistine and its Impurities

Betahistine is a structural analog of histamine (B1213489) used in the treatment of Ménière's disease, a condition characterized by episodes of vertigo, tinnitus, and hearing loss. Its therapeutic effects are attributed to its dual action as a potent antagonist of the histamine H3 receptor and a weak agonist of the histamine H1 receptor. This activity is believed to improve microcirculation in the inner ear and modulate neurotransmitter release in the vestibular nuclei.

As with any active pharmaceutical ingredient (API), the purity of betahistine is of paramount importance. Impurities can arise from the manufacturing process, degradation of the API, or interaction with excipients. Regulatory bodies mandate the identification, quantification, and control of these impurities to ensure the safety and efficacy of the final drug product. "Betahistine Impurity 5" has been identified as a potential degradation product.

Supplier Information for Betahistine Impurity 5

The availability of reference standards is crucial for the accurate identification and quantification of impurities. The following table summarizes the currently available information for Betahistine Impurity 5 from a known supplier.

| Supplier | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity (by HPLC) | Storage Conditions |

| Allmpus | 2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid | C₁₄H₁₈N₂O₆ | 310.3 | 98% | 2-8 °C |

Note: The user's initial query for "Betahistine impurity 5-13C,d3" did not yield specific results for an isotopically labeled version of Impurity 5. The information presented here is for the unlabeled Betahistine Impurity 5.

Experimental Protocols for Impurity Analysis

The accurate determination of Betahistine Impurity 5 levels requires robust analytical methods. While a specific validated method for this impurity is not widely published, established high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for betahistine and its other related substances can be adapted for its quantification.

High-Performance Liquid Chromatography (HPLC) Method for Related Substances

This method is a general approach for the separation and quantification of betahistine and its process-related impurities. Optimization and validation would be necessary for the specific quantification of Betahistine Impurity 5.

-

Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

-

Mobile Phase: A gradient mixture of an aqueous buffer and an organic solvent.

-

Aqueous Phase: Ammonium acetate (B1210297) buffer (pH 4.7) with sodium lauryl sulfate.

-

Organic Phase: Acetonitrile (B52724).

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 259 nm

-

Column Temperature: 40 °C

-

Sample Preparation: Dissolve the betahistine hydrochloride sample in the mobile phase to a suitable concentration.

-

Standard Preparation: Prepare a reference standard solution of Betahistine Impurity 5 in the mobile phase at a known concentration.

LC-MS/MS Method for Quantification in Biological Matrices

For the determination of low levels of impurities, particularly in biological samples, an LC-MS/MS method offers superior sensitivity and selectivity.

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for Betahistine Impurity 5 would need to be determined by direct infusion of a reference standard.

-

Biological Context and Signaling Pathways

Currently, there is no specific pharmacological or toxicological data available for Betahistine Impurity 5. Therefore, its potential biological effects are unknown. The primary focus for drug development professionals should be on minimizing its presence in the final drug product.

To provide context, the known signaling pathways of the parent drug, betahistine, are described below.

Betahistine's Mechanism of Action

Betahistine's therapeutic effects are mediated through its interaction with histamine receptors H1 and H3.

-

H1 Receptor Agonism: As a weak agonist of the H1 receptor, betahistine is thought to cause vasodilation in the inner ear, improving blood flow and helping to resolve the endolymphatic hydrops associated with Ménière's disease.[2]

-

H3 Receptor Antagonism: Betahistine is a potent antagonist of the H3 receptor. H3 receptors act as presynaptic autoreceptors on histaminergic neurons, inhibiting the release of histamine. By blocking these receptors, betahistine increases the synthesis and release of histamine in the brain.[3] This increased histaminergic neurotransmission in the vestibular nuclei is believed to facilitate vestibular compensation, the process by which the brain adapts to vestibular deficits.[3][4]

The following diagrams illustrate the signaling pathways of betahistine and a general workflow for impurity analysis.

References

Technical Guide: Certificate of Analysis for Betahistine Impurity 5-¹³C,d₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies related to Betahistine Impurity 5, with a specific focus on its isotopically labeled form, Betahistine Impurity 5-¹³C,d₃. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and quality control of Betahistine-related pharmaceutical products.

Introduction

Betahistine is a histamine (B1213489) analog used in the treatment of Ménière's disease. As with any active pharmaceutical ingredient (API), the identification and control of impurities are critical for ensuring its safety and efficacy. Betahistine Impurity 5 is a known related substance. The isotopically labeled version, Betahistine Impurity 5-¹³C,d₃, serves as an internal standard for quantitative analysis in bioanalytical and other sensitive analytical methods. A Certificate of Analysis (CoA) for this impurity provides essential data on its identity, purity, and content. While a specific CoA for the ¹³C,d₃ labeled version is not publicly available, this guide synthesizes available data for Betahistine Impurity 5 and provides general analytical protocols.

Quantitative Data Summary

The following tables summarize the key quantitative data typically found on a Certificate of Analysis for a pharmaceutical impurity standard. The data presented here is based on available information for the non-labeled Betahistine Impurity 5.

Table 1: Identification and Chemical Properties

| Parameter | Value |

| Chemical Name | 2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid[1] |

| Molecular Formula | C₁₄H₁₈N₂O₆[1] |

| Molecular Weight | 310.3 g/mol [1] |

| CAS Number | Not Available[1] |

| Appearance | Off-white solid[1] |

| Solubility | Methanol[1] |

Table 2: Purity and Assay

| Parameter | Method | Specification | Result |

| Purity | HPLC | ≥98% | 98%[1] |

| Identity | ¹H-NMR, Mass Spec | Conforms to structure | Consistent with structure |

| Storage | - | 2-8 °C[1] | - |

Experimental Protocols

Detailed methodologies are crucial for the accurate analysis and qualification of impurity standards. The following sections outline typical experimental protocols for the key analytical techniques used.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A robust HPLC method is essential for assessing the purity of Betahistine and its impurities. An eco-friendly HPLC method has been developed for the determination of Betahistine in the presence of its process-related impurities.[2][3][4]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Mobile Phase: A mixture of 0.01 M Brij-35, 0.12 M sodium dodecyl sulfate (B86663) (SDS), and 0.02 M disodium (B8443419) hydrogen phosphate, with the pH adjusted to 5.5 using phosphoric acid.[2][3][4]

-

Column Temperature: 30 °C.[2]

-

Injection Volume: 20 µL.[2]

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and structure of impurities.

-

Instrumentation: An ESI-ion trap mass spectrometer.[5]

-

Ionization Mode: Positive ion mode.[5]

-

Nebulizer Gas: Nitrogen at a pressure of 50 psi and a flow of 7 L/min.[5]

-

Capillary Voltage: 3500 V.[5]

-

Drying Gas Temperature: 220 °C.[5]

-

Collision Gas: Helium.[5]

-

Sample Preparation: A stock solution of the impurity is prepared in a methanol/water (5:5 v/v) mixture.[5]

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure.

-

Instrumentation: A 400 MHz NMR spectrometer.[5]

-

Nuclei: ¹H and ¹³C.[5]

-

Solvent: Deuterated solvent appropriate for the sample's solubility (e.g., Methanol-d₄).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analysis and certification of a pharmaceutical impurity standard like Betahistine Impurity 5-¹³C,d₃.

Caption: Workflow for the certification of Betahistine Impurity 5-¹³C,d₃.

Betahistine Signaling and Impurity Formation

Betahistine acts as a histamine H₁ receptor agonist and H₃ receptor antagonist. The formation of impurities can occur during synthesis or degradation. The diagram below illustrates a simplified conceptual relationship.

References

Technical Guide to the Physicochemical Properties of Betahistine-Related Compounds

This technical guide provides a detailed overview of the physical and chemical properties of two notable Betahistine-related compounds: Betahistine Impurity 5 and the isotopically labeled N-Nitroso Betahistine-13C,d3. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for key data and analytical methodologies.

Betahistine Impurity 5

Betahistine Impurity 5 is identified as 2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid[1]. Its known physical and chemical properties are summarized below.

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Name | 2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid | [1] |

| Molecular Formula | C14H18N2O6 | [1] |

| Molecular Weight | 310.3 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Solubility | Soluble in Methanol | [1] |

| Storage | 2-8 °C | [1] |

| Purity by HPLC | 98% | [1] |

| CAS Number | Not Available | [1] |

| Melting Point | Not Available | [1] |

N-Nitroso Betahistine-13C,d3

N-Nitroso Betahistine-13C,d3 is an isotopically labeled form of the N-nitroso impurity of Betahistine. Such labeled compounds are crucial as internal standards in quantitative analytical methods, such as mass spectrometry, for the accurate determination of the corresponding unlabeled impurity in drug substances and products[2].

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Name | N-(methyl-13C-d3)-N-(2-(pyridin-2-yl)ethyl)nitrous amide | [3] |

| Molecular Formula | C7(13)CH8D3N3O | [3][4] |

| Molecular Weight | 169.21 g/mol | [4] |

| Shipping Condition | Ambient | [3] |

| CAS Number | Not Available | [3][4] |

Experimental Protocols for Impurity Analysis

The analysis of Betahistine and its impurities often involves chromatographic techniques coupled with mass spectrometry. Below are generalized experimental protocols based on methods described for Betahistine and its related substances.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A common analytical technique for separating and quantifying impurities in pharmaceuticals is High-Performance Liquid Chromatography (HPLC).

-

Instrumentation : A standard HPLC system equipped with a UV detector is typically used.

-

Column : A C18 column is frequently employed for the separation of Betahistine and its impurities[5][6][].

-

Mobile Phase : A gradient or isocratic mobile phase can be used. One described method utilizes a mobile phase consisting of 0.01 M Brij-35, 0.12 M sodium dodecyl sulfate (B86663) (SDS), and 0.02 M disodium (B8443419) hydrogen phosphate, with the pH adjusted to 5.5 using phosphoric acid[5][6][]. Another approach uses a mobile phase of 0.1% formic acid in water and 0.1% formic acid in methanol[8].

-

Flow Rate : A typical flow rate is around 0.6 to 1.5 mL/min[5][6][][8].

-

Detection : UV detection at 260 nm is a common wavelength for the analysis of Betahistine and its impurities[5][6][].

-

Temperature : The column temperature is often maintained at around 45°C[8].

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation and sensitive quantification of impurities.

-

Ionization Source : Electrospray ionization (ESI) is a common ionization technique for Betahistine and its impurities[9][10].

-

Mass Analyzer : Various mass analyzers can be used, including Time-of-Flight (TOF) for high-resolution mass measurements and triple quadrupole (QqQ) or ion trap analyzers for tandem MS (MS/MS) experiments[9][10].

-

MS/MS Analysis : Tandem mass spectrometry is crucial for the structural characterization of impurities by analyzing their fragmentation patterns[9]. For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument provides high selectivity and sensitivity[8].

-

Internal Standards : Isotopically labeled compounds, such as N-Nitroso Betahistine-13C,d3, are used as internal standards to ensure the accuracy and precision of quantitative LC-MS methods[2].

Visualizations

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the identification and quantification of impurities in a Betahistine drug substance.

Caption: A flowchart of the experimental workflow for the analysis of Betahistine impurities.

References

- 1. allmpus.com [allmpus.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chromatoscientific.com [chromatoscientific.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 8. phenomenex.com [phenomenex.com]

- 9. scielo.br [scielo.br]

- 10. scielo.br [scielo.br]

Betahistine Degradation: A Technical Guide to the Formation of Impurity 5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the degradation pathways of Betahistine, with a specific focus on the formation of Impurity 5, also known as Impurity C. This document provides a comprehensive overview of the stress conditions leading to the formation of this impurity, detailed experimental protocols from key studies, and a proposed mechanism for its formation. All quantitative data is summarized in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using Graphviz (DOT language).

Introduction to Betahistine and its Degradation Products

Betahistine, an analogue of histamine, is a drug used to treat Ménière's disease. The stability of the drug substance and its formulated products is a critical aspect of ensuring safety and efficacy. Degradation of Betahistine can lead to the formation of various impurities. Among the known impurities, Impurity C is a significant degradation product observed during stability studies, particularly under thermal stress. This guide focuses on the pathways leading to the formation of this specific impurity.

The United States and British Pharmacopeias recognize three main impurities related to Betahistine: Impurity A (2-vinylpyridine), Impurity B (2-(pyridin-2-yl)ethanol), and Impurity C.[1]

Impurity 5 (Impurity C):

-

Chemical Name: N-methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine

-

Molecular Formula: C₁₅H₁₉N₃

-

Molecular Weight: 241.33 g/mol

-

CAS Number: 5452-87-9

Forced Degradation Studies of Betahistine

Forced degradation studies are essential for understanding the intrinsic stability of a drug molecule and for identifying potential degradation products. Betahistine has been subjected to various stress conditions, including thermal, photolytic, oxidative, and hydrolytic stress.

A key study by de Mello et al. (2019) investigated the forced degradation of Betahistine in both its active pharmaceutical ingredient (API) form and in tablets. The study revealed that while Betahistine is susceptible to alkaline and oxidative degradation, Impurity C is primarily formed under thermal stress.[2]

Summary of Forced Degradation Conditions and Results

The following table summarizes the stress conditions applied in the study by de Mello et al. (2019) and the resulting degradation of Betahistine.

| Stress Condition | Reagent/Parameters | Duration | Temperature | Betahistine Degradation (%) | Formation of Impurity C |

| Acid Hydrolysis | 6 M HCl | 10 days | 60 °C | Not significant | Not significant |

| Alkaline Hydrolysis | 2 M NaOH | 10 days | Room Temperature | ~15% | Not significant |

| Oxidation | 30% H₂O₂ | 10 days | Room Temperature | ~15% | Not significant |

| Metallic Ions | 50 mM CuCl₂ | 1 day | Room Temperature | Not specified | Not specified |

| Thermal Degradation | Hot air oven | 10 days | 60 °C | Not significant | Significant increase |

| Photolytic Degradation | 2.4 klux h⁻¹ and 400 Wh m⁻² | - | - | Not significant | Not significant |

| Humidity | 75% RH | 10 days | Not specified | Not specified | Not specified |

Data extracted from de Mello et al. (2019).[2]

In long-term stability studies (30 °C and 75% relative humidity), Impurity C was found at a level of 3.26%.[1]

Experimental Protocols

This section provides a detailed methodology for the forced degradation studies as described by de Mello et al. (2019).[2]

General Sample Preparation

Aliquots of 10 mg of Betahistine API or 150 mg of placebo were used for each stress condition. After exposure, the samples were dissolved in 10 mL of a suitable diluent and filtered through a 0.22 µm PVDF filter before analysis.

Hydrolysis

-

Acidic Conditions: Samples were subjected to 6 M hydrochloric acid at 60 °C for 10 days.

-

Alkaline Conditions: Samples were treated with 2 M sodium hydroxide (B78521) at room temperature for 10 days.

Oxidation

-

Peroxide-induced: Samples were exposed to 30% hydrogen peroxide for 10 days at room temperature.

-

Metallic Ion-induced: Samples were treated with 50 mM copper chloride for one day at room temperature.

Thermal Degradation

Samples were placed in a hot air oven at 60 °C for 10 days.

Photolytic Degradation

Samples were exposed in a photostability chamber with an exposure of 2.4 klux h⁻¹ and 400 Wh m⁻². Control samples were covered with aluminum foil.

Humidity

Samples were kept in a desiccator containing a saturated solution of sodium chloride to maintain 75% relative humidity for 10 days.

Analytical Method

The analysis of the degradation products was performed using Ultra-Performance Liquid Chromatography (UPLC).

Proposed Degradation Pathway for Impurity 5 (Impurity C)

The precise mechanism for the formation of Impurity C from Betahistine under thermal stress has not been fully elucidated in the literature. However, based on the structures of the molecules involved, a plausible pathway can be proposed. The formation of Impurity C, N-methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine, from Betahistine, N-methyl-2-(pyridin-2-yl)ethanamine, requires the addition of a 2-(pyridin-2-yl)ethyl group to the secondary amine of Betahistine.

This suggests a reaction between a Betahistine molecule and a reactive intermediate derived from another Betahistine molecule or a related impurity. One possibility involves the formation of 2-vinylpyridine (B74390) (Impurity A) as an intermediate, which is a known impurity in Betahistine synthesis. 2-Vinylpyridine can then undergo a Michael addition with the secondary amine of Betahistine to form Impurity C.

The following diagram illustrates this proposed pathway.

Experimental Workflow for Forced Degradation Studies

The following diagram outlines the general workflow for conducting and analyzing forced degradation studies of Betahistine.

Conclusion

The formation of Impurity 5 (Impurity C) is a critical consideration in the stability testing of Betahistine. This technical guide has summarized the key findings from forced degradation studies, indicating that thermal stress is the primary factor contributing to its formation. The provided experimental protocols offer a foundation for researchers to conduct their own stability-indicating studies. The proposed degradation pathway via a Michael addition of 2-vinylpyridine provides a plausible mechanism that warrants further investigation. A thorough understanding of these degradation pathways is essential for the development of stable Betahistine formulations and for ensuring patient safety.

References

Unveiling Betahistine Impurity 5: A Technical Guide to its Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, identification, and characterization of a specific impurity of Betahistine, designated as Betahistine Impurity 5. This document details the analytical methodologies and logical processes that lead to the elucidation of its structure, highlighting its nature as a drug-excipient adduct.

Introduction to Betahistine and its Impurities

Betahistine is a histamine (B1213489) analogue widely used in the treatment of Ménière's disease, a disorder of the inner ear that can cause vertigo, tinnitus, and hearing loss. As with any active pharmaceutical ingredient (API), the purity of Betahistine is critical to its safety and efficacy. Regulatory authorities require a thorough understanding and control of any impurities that may be present in the drug substance or drug product. Impurities can arise from the manufacturing process, degradation of the API, or interactions between the drug and excipients.

While several process-related and degradation impurities of Betahistine have been identified and are monitored as per pharmacopeial standards, the discovery of novel impurities remains a crucial aspect of ongoing drug development and quality control. This guide focuses on a non-pharmacopeial impurity, Betahistine Impurity 5.

The Discovery of Betahistine Impurity 5: An Adduct Story

The identification of Betahistine Impurity 5, also referred to as Betahistine Adduct 1, is a compelling case of a drug-excipient interaction. Its chemical name is 2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid .

The structure of this impurity incorporates the core Betahistine molecule covalently bonded to a succinic acid moiety. This immediately suggested that it was not a simple degradation product or a process-related impurity from the known synthesis routes of Betahistine. The presence of the succinic acid portion pointed towards a reaction with a dicarboxylic or tricarboxylic acid, common excipients in pharmaceutical formulations.

Further investigation into Betahistine formulations revealed the use of citric acid as a stabilizer.[1] Citric acid, a tricarboxylic acid, can undergo reactions under certain conditions of temperature and humidity, leading to the formation of adducts with the active pharmaceutical ingredient. The structural similarity between citric acid and the succinic acid derivative found in the impurity strongly supports this hypothesis. A similar adduct, "Phenylephrine-Citrate Adduct Impurity," has been identified for the drug Phenylephrine, lending further credence to this formation pathway.

The likely pathway for the formation of Betahistine Impurity 5 is a reaction between the secondary amine of the Betahistine molecule and an anhydride (B1165640) or other reactive species formed from citric acid, particularly under conditions of heat and humidity during manufacturing or storage.

dot

References

Methodological & Application

Application Note: Quantitative Analysis of Betahistine Impurity 5 in Human Plasma Using Stable Isotope-Labeled Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract The monitoring of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a potential process-related impurity, Betahistine (B147258) Impurity 5 (N-acetyl betahistine), in human plasma. The use of a stable isotope-labeled (SIL) internal standard, Betahistine Impurity 5-¹³C,d₃, ensures high accuracy and precision by compensating for matrix effects and variability during sample processing.[1][2] The method is validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance and is suitable for use in pharmacokinetic and impurity profiling studies.[3][4]

Introduction

Betahistine is a histamine (B1213489) analogue widely used for the treatment of Ménière's disease and vertigo.[5] During its synthesis and storage, various process-related impurities and degradation products can form, which must be monitored and controlled to ensure the safety and efficacy of the drug product.[6] Regulatory bodies require that impurity levels are kept within strict limits.

This note details a bioanalytical method for "Betahistine Impurity 5," hypothesized here as N-acetyl betahistine, a known metabolite and potential process impurity. Quantitative bioanalysis using LC-MS/MS is highly susceptible to matrix effects, which can cause ion suppression or enhancement, leading to inaccurate results.[1] The use of a stable isotope-labeled internal standard (SIL-IS), which has nearly identical physicochemical properties to the analyte, is the gold standard for mitigating these effects.[2] Betahistine Impurity 5-¹³C,d₃ serves as the ideal internal standard, co-eluting with the analyte and experiencing the same ionization effects, thereby providing reliable correction and ensuring data integrity.[1]

Betahistine Signaling Pathway

Betahistine exerts its therapeutic effects through a dual mechanism of action on histamine receptors. It acts as a potent antagonist of the histamine H3 receptor and a weak agonist of the histamine H1 receptor.[4][7] The H3 receptor is an autoreceptor on histaminergic neurons that inhibits the release of histamine. By blocking H3 receptors, betahistine increases the synthesis and release of histamine in the brain.[4][8] The subsequent stimulation of H1 receptors, located on blood vessels in the inner ear, leads to local vasodilation and increased permeability, which helps to resolve the endolymphatic hydrops associated with Ménière's disease.[8][9]

Caption: Betahistine's dual action on H1 and H3 receptors.

Experimental Protocols

Materials and Reagents

-

Analytes: Betahistine Impurity 5 (N-acetyl betahistine) reference standard, Betahistine Impurity 5-¹³C,d₃ internal standard (IS).

-

Plasma: Blank human plasma (K₂EDTA).

-

Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade).

-

Water: Deionized water, 18 MΩ·cm or higher.

Stock and Working Solutions

-

Stock Solutions (1.0 mg/mL): Separately weigh and dissolve Betahistine Impurity 5 and the IS in methanol.

-

Calibration Standard Working Solutions: Serially dilute the Impurity 5 stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for spiking into plasma.

-

Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS working solution (50 ng/mL) to all samples except for the blank matrix.

-

Vortex briefly for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

-

LC System: Shimadzu Nexera or equivalent.

-

MS System: SCIEX Triple Quad 5500 or equivalent.

-

Column: Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm).[10]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.8 mL/min.[10]

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Table 1: HPLC Gradient

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 20 |

| 1.0 | 20 |

| 5.0 | 90 |

| 5.1 | 20 |

| 7.0 | 20 |

Table 2: Mass Spectrometer Parameters

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 40 psi |

| Curtain Gas | 35 psi |

| Source Temperature | 450°C |

| IonSpray Voltage | 5500 V |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Analyte and IS

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

|---|---|---|---|

| Betahistine Impurity 5 | 179.1 | 94.0 | 150 |

| Betahistine Impurity 5-¹³C,d₃ (IS) | 183.1 | 94.0 | 150 |

Method Validation and Data Presentation

The method was validated for linearity, precision, accuracy, selectivity, recovery, and stability.

Table 4: Calibration Curve Summary

| Parameter | Result |

|---|---|

| Concentration Range | 0.5 - 500 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.998 |

| Accuracy of Standards | 96.5% - 104.2% |

Table 5: Intra- and Inter-Day Precision and Accuracy | QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) | Inter-Day (n=18) | | :--- | :--- | :--- | :--- | | | | Precision (%CV) | Accuracy (%) | Precision (%CV) | Accuracy (%) | | LLOQ | 0.5 | 6.8 | 103.4 | 8.1 | 101.5 | | LQC | 1.5 | 5.2 | 98.7 | 6.5 | 99.8 | | MQC | 75 | 4.1 | 101.2 | 5.3 | 100.9 | | HQC | 400 | 3.5 | 97.9 | 4.8 | 98.6 | Acceptance criteria: Precision ≤15% CV (≤20% for LLOQ), Accuracy within ±15% of nominal (±20% for LLOQ).[11]

Table 6: Matrix Effect and Extraction Recovery

| QC Level | Conc. (ng/mL) | Matrix Factor | Extraction Recovery (%) |

|---|---|---|---|

| LQC | 1.5 | 0.98 (CV 4.5%) | 92.4 |

| HQC | 400 | 1.01 (CV 3.8%) | 94.1 |

A matrix factor close to 1.0 indicates minimal matrix effect due to effective compensation by the SIL-IS.

Table 7: Stability Summary (LQC and HQC)

| Stability Condition | Duration | Accuracy Deviation (%) |

|---|---|---|

| Bench-Top (Room Temp) | 8 hours | Within ± 6.5% |

| Freeze-Thaw Cycles | 3 cycles | Within ± 8.2% |

| Long-Term (-80°C) | 90 days | Within ± 5.9% |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the bioanalytical process from sample receipt to final data reporting.

Caption: Bioanalytical workflow for impurity quantification.

Conclusion

The described LC-MS/MS method provides a reliable and robust tool for the quantitative determination of Betahistine Impurity 5 in human plasma. The strategic use of the stable isotope-labeled internal standard, Betahistine Impurity 5-¹³C,d₃, ensures accurate quantification by correcting for potential matrix effects and procedural variations. The method meets the rigorous validation criteria set by regulatory agencies and is fit for purpose in supporting drug development and clinical studies.

References

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. fda.gov [fda.gov]

- 4. fda.gov [fda.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. journalijar.com [journalijar.com]

- 7. hhs.gov [hhs.gov]

- 8. sciex.com [sciex.com]

- 9. phenomenex.com [phenomenex.com]

- 10. journalcmpr.com [journalcmpr.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

Application Note: Quantitative Analysis of Betahistine in Human Plasma by LC-MS/MS with a Labeled Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of betahistine (B147258) in human plasma. The method utilizes a stable isotope-labeled internal standard (IS), Betahistine-d4, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward liquid-liquid extraction procedure. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. The method was validated over a linear range of 10.00 to 501.60 pg/mL and demonstrated excellent performance in terms of precision, accuracy, and stability, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Betahistine is a histamine (B1213489) analog used in the treatment of Ménière's disease, a condition characterized by vertigo, tinnitus, and hearing loss. Due to its rapid and extensive first-pass metabolism, plasma concentrations of the parent drug are often very low.[1][2][3][4] Consequently, highly sensitive analytical methods are required for its quantification in biological matrices. While some methods focus on its major metabolite, 2-pyridylacetic acid (2-PAA), direct measurement of betahistine is crucial for a comprehensive pharmacokinetic profile.[1][2] This application note details a validated LC-MS/MS method for the direct quantification of betahistine in human plasma, employing a deuterated internal standard for reliable results.

Experimental

Materials and Reagents

-

Betahistine Dihydrochloride (Reference Standard)

-

Betahistine-d4 (Internal Standard)

-

Acetonitrile (B52724) (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Methyl Tertiary Butyl Ether (MTBE) (HPLC Grade)

-

Human Plasma (K2-EDTA)

-

Ultrapure Water

Instrumentation

-

Agilent 1200 Series HPLC system or equivalent

-

API 4000 triple quadrupole mass spectrometer or equivalent

-

Analyst 1.4.1 software package or equivalent

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[5][6] |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (80:20, v/v)[5][6] |

| Flow Rate | 0.8 mL/min[5][6] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Autosampler Temperature | 5 °C |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 550 °C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 20 psi |

| Collision Gas | 6 psi |

| GS1 / GS2 | 50 / 50 psi |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Compound Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Entrance Potential (EP) | Collision Energy (CE) | Collision Cell Exit Potential (CXP) |

| Betahistine | 137.1 | 94.0 | 41 V | 10 V | 25 V | 6 V |

| Betahistine-d4 (IS) | 140.2 | 94.1 | 41 V | 10 V | 25 V | 6 V |

Data for MS/MS parameters were adapted from a validated method.[5][6]

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare primary stock solutions of betahistine and Betahistine-d4 in methanol (B129727) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the betahistine stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control samples.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate betahistine working solutions to achieve the desired concentrations for the calibration curve (e.g., 10, 20, 50, 100, 200, 300, 400, 500 pg/mL) and QC samples (e.g., Low, Mid, High).

-

Internal Standard Working Solution: Prepare a working solution of Betahistine-d4 at a suitable concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 200 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (Betahistine-d4) to each tube and vortex briefly.

-

Add 1 mL of methyl tertiary butyl ether (MTBE).

-

Vortex for 10 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram

Caption: Experimental workflow for the LC-MS/MS analysis of betahistine.

Results and Discussion

Method Validation

The described method was validated according to regulatory guidelines. The validation results are summarized below.

Table 4: Method Validation Summary

| Parameter | Result |

| Linearity Range | 10.00 - 501.60 pg/mL[7] |

| Correlation Coefficient (r²) | ≥ 0.9997[5][6] |

| Lower Limit of Quantification (LLOQ) | 10.00 pg/mL[5][6] |

| Intra-day Precision (%CV) | 1.1 - 1.6%[5] |

| Inter-day Precision (%CV) | 0.2 - 0.54%[5] |

| Intra-day Accuracy (% Bias) | 98.04 - 101.85%[5] |

| Inter-day Accuracy (% Bias) | 98.04 - 101.14%[5] |

| Recovery (Betahistine) | 83.83 - 94.52%[7] |

| Recovery (Betahistine-d4) | ~87.18%[7] |

| Stability | Stable for at least 40 days at -20 °C[6] |

The method demonstrated excellent linearity over the specified concentration range. The precision and accuracy values were well within the acceptable limits for bioanalytical method validation. The recovery of betahistine and the internal standard was consistent and reproducible. Stability studies indicated that betahistine is stable in human plasma under typical storage conditions.[6]

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of betahistine in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and mitigates matrix effects. The simple liquid-liquid extraction procedure allows for efficient sample processing. This validated method is well-suited for supporting pharmacokinetic and clinical studies of betahistine.

References

- 1. LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. db.cbg-meb.nl [db.cbg-meb.nl]

- 4. white-medicine.com [white-medicine.com]

- 5. journalcmpr.com [journalcmpr.com]

- 6. journalcmpr.com [journalcmpr.com]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

Application Note: Quantitative Analysis of Betahistine Impurities by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction: Betahistine (B147258) is a histamine (B1213489) analog widely used in the treatment of Ménière's disease, a disorder of the inner ear characterized by vertigo, tinnitus, and hearing loss[1][2]. As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure drug safety and efficacy. Of particular concern is the formation of nitrosamine (B1359907) impurities, such as N-nitroso betahistine (NNBH), which can arise from the secondary amine structure of betahistine[3][4][5]. Due to the potential carcinogenic risk of nitrosamines, regulatory bodies have set stringent limits, requiring highly sensitive and specific analytical methods for their detection and quantification[3][4][5]. This document provides a detailed protocol for the quantitative analysis of the N-nitroso betahistine impurity in betahistine API using a sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

Experimental Workflow

The overall workflow for the quantitative analysis of betahistine impurities involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

Detailed Experimental Protocol

This protocol is adapted from a validated method for the sensitive quantitation of N-nitroso betahistine (NNBH) in betahistine API[3][4].

1. Materials and Reagents

-

Betahistine API

-

N-nitroso betahistine reference standard

-

Formic Acid (analytical grade)

-

Water (HPLC Grade)

-

Methanol (HPLC Grade)

-

Betahistine Dihydrochloride-D4 (for internal standard, if developing a plasma-based method)[6]

2. Standard and Sample Preparation

-

Standard Stock Solution: Prepare a stock solution of N-nitroso betahistine in a suitable solvent (e.g., 0.1% Formic Acid in Water).

-

Calibration Curve Standards: Perform serial dilutions of the stock solution to prepare calibration standards. A typical concentration range is 0.05 ng/mL to 100 ng/mL, covering at least 3 orders of magnitude[3][4][5]. The suggested concentrations are 0.05, 0.1, 0.15, 0.3, 1, 5, 10, 50, and 100 ng/mL in 0.1% Formic Acid in Water[3][4].

-

API Sample Preparation: Accurately weigh 2 mg of Betahistine API and dissolve it in 4 mL of 0.1% Formic Acid in Water to achieve a final concentration of 0.5 mg/mL[4]. The sample should be thoroughly vortexed to ensure complete dissolution[4].

3. Liquid Chromatography (LC) Method

-

LC System: SCIEX® ExionLC or equivalent[3].

-

Column: Kinetex 2.6 µm Biphenyl, 100 x 3.0 mm[3].

-

Gradient Program:

Time (min) % B 0.00 5 1.00 5 7.00 95 7.50 95 8.50 5 12.0 5 Source:[3]

-

Divert Valve: To prevent the high-concentration betahistine API from entering the mass spectrometer, the LC flow should be diverted to waste for the first 2 minutes and after 5 minutes during the column wash[3][4].

4. Mass Spectrometry (MS) Method

-

MS System: SCIEX QTRAP® 4500 or an equivalent triple quadrupole mass spectrometer[3][4].

-

Ionization Source: Turbo V™ ion source with Electrospray Ionization (ESI).

-

Polarity: Positive Ion Mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The protonated parent ion [M+H]⁺ is selected in the first quadrupole (Q1) and fragmented in the collision cell (Q2) to produce specific product ions, which are monitored in the third quadrupole (Q3).

Quantitative Data and Method Performance

The following tables summarize the mass transitions and performance characteristics of the described method.

Table 1: MRM Transitions for N-nitroso Betahistine (NNBH)

| Compound | Transition Type | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|

| N-nitroso Betahistine | Quantifier | 166.07 | 93.0 |

| N-nitroso Betahistine | Qualifier | 166.07 | 136.09 |

Source:[3]

Table 2: Summary of Quantitative Method Performance

| Parameter | Result |

|---|---|

| Limit of Quantification (LOQ) | 0.05 ng/mL[3][4][5] |

| Linearity Range | 0.05 - 100 ng/mL[3][5] |

| Correlation Coefficient (R²) | > 0.999[3][5] |

| Linear Dynamic Range (LDR) | 3.3 orders of magnitude[4][5] |

| Precision (%CV) | < 13% at all concentration levels[3][4][5] |

| Accuracy (% Recovery) | Within ±11% of the actual concentration[3] |

Betahistine Mechanism of Action

Betahistine exerts its therapeutic effects through a dual mechanism involving histamine H1 and H3 receptors[1][7]. It acts as a potent antagonist of the H3 receptor and a weak agonist of the H1 receptor[7][8].

The antagonism of H3 presynaptic autoreceptors increases the synthesis and release of histamine and other neurotransmitters in the brainstem[1][7]. This action is believed to inhibit the activity of vestibular nuclei, helping to restore balance and reduce vertigo symptoms[1]. Simultaneously, the agonistic activity at H1 receptors on blood vessels in the inner ear leads to local vasodilation and increased permeability[1][7]. This improves microcirculation and helps reduce endolymphatic pressure, a key factor in Ménière's disease[1][8].

Conclusion

The LC-MS/MS method detailed here provides a robust, sensitive, and accurate workflow for the quantification of the N-nitroso betahistine impurity in betahistine API[3][4][5]. Achieving a limit of quantification of 0.05 ng/mL allows for the reliable detection of this impurity well below the stringent regulatory limits[3][5]. The high selectivity of tandem mass spectrometry, combined with excellent linearity, precision, and accuracy, makes this method highly suitable for quality control in pharmaceutical development and manufacturing.

References

Application Note: High-Resolution NMR Spectroscopy for the Structural Elucidation and Quantification of Betahistine Impurity 5-¹³C,d₃

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of a potential Betahistine impurity, designated here as Impurity 5, with isotopic labeling (¹³C and deuterium). While specific data for "Betahistine Impurity 5-¹³C,d₃" is not publicly available, this document outlines a comprehensive methodology based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization and quantification of pharmaceutical impurities.[1] The protocols described herein are applicable to the analysis of various Betahistine-related impurities and can be adapted for other small molecule active pharmaceutical ingredients (APIs).[2][3] This note includes hypothetical data for illustrative purposes.

Introduction

Betahistine, an analogue of histamine, is a drug used to treat Ménière's disease.[4] Like all pharmaceutical products, the purity of Betahistine is critical to its safety and efficacy.[5] Degradation or synthesis-related impurities must be identified, quantified, and controlled within acceptable limits.[2][3] NMR spectroscopy is a powerful analytical technique for the unambiguous structure elucidation and quantification of these impurities.[1][6] Isotopic labeling, such as with ¹³C and deuterium (B1214612) (d₃), can be a valuable tool in metabolic studies, as a tracer, or as an internal standard for quantitative analysis by NMR or mass spectrometry.[7][8]

This application note focuses on a hypothetical isotopically labeled impurity, "Betahistine Impurity 5-¹³C,d₃". For the purpose of this document, we will assume "Impurity 5" to be N-(2-(pyridin-2-yl)ethyl)acetamide, a potential product of N-dealkylation followed by acetylation, a plausible metabolic or degradation pathway. The isotopic labels are assumed to be on the N-methyl group of Betahistine, which becomes the acetyl methyl group in the impurity.

Experimental Protocols

Materials and Reagents

-

Betahistine Impurity 5-¹³C,d₃ reference standard (hypothetical)

-

Betahistine Dihydrochloride reference standard

-

Deuterated solvents (e.g., Deuterium Oxide - D₂O, Methanol-d₄, Chloroform-d) of high purity (99.9 atom % D)

-

Internal Standard for qNMR (e.g., Maleic acid, TSP)

-

High-precision NMR tubes

Sample Preparation for NMR Analysis

-

Qualitative Analysis: Dissolve approximately 5-10 mg of the Betahistine Impurity 5-¹³C,d₃ reference standard in 0.6 mL of a suitable deuterated solvent (e.g., D₂O) in a 5 mm NMR tube. Vortex the sample until the solid is completely dissolved.

-

Quantitative Analysis (qNMR):

-

Accurately weigh approximately 20 mg of the internal standard (e.g., Maleic acid) and dissolve it in a precise volume (e.g., 25.0 mL) of D₂O to create a stock solution of known concentration.

-

Accurately weigh approximately 10 mg of the sample containing Betahistine Impurity 5-¹³C,d₃.

-

Add a precise volume (e.g., 0.5 mL) of the internal standard stock solution to the weighed sample.

-

Add a precise volume (e.g., 0.1 mL) of D₂O to bring the final volume to 0.6 mL.

-

Vortex thoroughly to ensure complete dissolution and homogenization.

-

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[9]

-

¹H NMR:

-

Pulse sequence: zg30

-

Number of scans: 16-64 (qualitative), ≥ 128 (quantitative)

-

Relaxation delay (d1): 5 times the longest T₁ of interest (typically 30-60 s for qNMR)

-

Acquisition time: 2-4 s

-

Spectral width: 16 ppm

-

-

¹³C NMR:

-

Pulse sequence: zgpg30 (proton decoupled)

-

Number of scans: ≥ 1024

-

Relaxation delay (d1): 2-5 s

-

Acquisition time: 1-2 s

-

Spectral width: 240 ppm

-

-

2D NMR (for structural confirmation):

-

COSY (Correlation Spectroscopy)

-

HSQC (Heteronuclear Single Quantum Coherence)

-

HMBC (Heteronuclear Multiple Bond Correlation)

-

Data Presentation and Analysis

Structural Elucidation

The structure of the impurity is confirmed by a combination of 1D and 2D NMR experiments. The ¹³C-labeled and deuterated methyl group would show a characteristic signal in the ¹³C NMR spectrum and be absent in the ¹H NMR spectrum.

Table 1: Hypothetical ¹H and ¹³C NMR Data for Betahistine Impurity 5-¹³C,d₃ (in D₂O)

| Atom Number | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |

| 1 | 8.55, d, 5.0 | 148.5 |

| 2 | 7.90, t, 7.8 | 140.2 |

| 3 | 7.45, d, 7.8 | 124.1 |

| 4 | 7.40, t, 6.5 | 122.8 |

| 5 | 3.20, t, 7.0 | 36.5 |

| 6 | 3.65, t, 7.0 | 40.1 |

| 7 | - | 174.0 |

| 8 | (no signal due to deuteration) | 22.5 (¹³C-¹H multiplet absent) |

Quantitative Analysis

The purity of the sample or the concentration of the impurity can be calculated using the following formula for qNMR with an internal standard:[10][11]

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral of the signal

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

Table 2: Hypothetical Quantitative NMR Results for Betahistine Impurity 5-¹³C,d₃

| Parameter | Analyte (Impurity 5) | Internal Standard (Maleic Acid) |

| Signal Used (ppm) | 3.20 (t) | 6.25 (s) |

| Number of Protons (N) | 2 | 2 |

| Integral (I) | 0.85 | 1.00 |

| Molecular Weight (MW) | 167.2 g/mol | 116.07 g/mol |

| Mass (m) | 10.2 mg | 20.1 mg (in 25 mL) |

| Purity of Standard (P_std) | - | 99.8% |

| Calculated Purity | 95.3% | - |

Visualizations

Caption: Experimental workflow for NMR analysis.

References

- 1. veeprho.com [veeprho.com]

- 2. scielo.br [scielo.br]

- 3. scielo.br [scielo.br]

- 4. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]

- 11. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]

Application of Betahistine-¹³C,d₃ in Pharmacokinetic Studies: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Betahistine-¹³C,d₃ as an internal standard in pharmacokinetic (PK) studies of betahistine (B147258). Given that betahistine is rapidly and extensively metabolized to 2-pyridylacetic acid (2-PAA), pharmacokinetic assessments typically rely on the accurate quantification of 2-PAA in biological matrices.[1][2][3][4][5][6][7] The use of a stable isotope-labeled (SIL) internal standard is the gold standard in bioanalysis, offering superior accuracy and precision by compensating for variability in sample processing and instrument response.[8]

Application Notes

Betahistine-¹³C,d₃ is an isotopically labeled version of betahistine, which can be used as an ideal internal standard for the quantification of betahistine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, due to the rapid and extensive metabolism of betahistine to 2-PAA, plasma concentrations of the parent drug are often too low to be reliably measured.[1][5][7] Therefore, the primary application of a labeled standard in betahistine pharmacokinetic studies is often as a labeled version of its major metabolite, 2-PAA, or as a tool to develop and validate highly sensitive assays for the parent drug.

Key Advantages of Using Betahistine-¹³C,d₃:

-

Improved Analytical Accuracy and Precision: Co-elution with the analyte of interest allows for effective correction of matrix effects, extraction inconsistencies, and instrument variability.

-

Enhanced Specificity: The mass difference between the labeled standard and the native analyte allows for clear differentiation in MS/MS analysis, reducing the risk of interference from endogenous or exogenous compounds.

-

Gold Standard for Bioanalytical Methods: The use of stable isotope-labeled internal standards is highly recommended by regulatory agencies for bioanalytical method validation.

Metabolic Pathway of Betahistine

Betahistine undergoes rapid and near-complete metabolism to its primary, inactive metabolite, 2-pyridylacetic acid (2-PAA). This conversion is a critical consideration in the design of pharmacokinetic studies.

Metabolic pathway of Betahistine to 2-PAA.

Experimental Protocols

The following protocols are representative examples of how Betahistine-¹³C,d₃ or a similar stable isotope-labeled standard can be utilized in a pharmacokinetic study. The primary focus is on the quantification of the major metabolite, 2-PAA, which serves as a surrogate for betahistine exposure.

Protocol 1: Quantification of 2-Pyridylacetic Acid (2-PAA) in Human Plasma by LC-MS/MS

This protocol is adapted from validated methods for 2-PAA quantification and outlines the use of a stable isotope-labeled internal standard (e.g., 2-PAA-d₆, for which Betahistine-¹³C,d₃ can be a precursor in synthesis or a proxy in method development).[1][3][4]

1. Sample Preparation (Solid-Phase Extraction)

-

To 100 µL of human plasma, add 25 µL of the internal standard working solution (e.g., 2-PAA-d₆ in methanol).

-

Vortex for 30 seconds.

-

Add 100 µL of 5% v/v formic acid in water and vortex.

-

Condition a solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727) followed by 1 mL of purified water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of purified water followed by 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Analysis

-

LC System: Agilent 1200 Series HPLC or equivalent.[2]

-

Mass Spectrometer: API 4000 triple quadrupole or equivalent.[2]

-

Mobile Phase:

-

A: 0.7% v/v formic acid in 0.5 mM ammonium (B1175870) trifluoroacetate (B77799) in water.[1][3][4]

-

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI).

-

MRM Transitions:

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for a typical pharmacokinetic study of betahistine, focusing on its metabolite 2-PAA.

References

- 1. An LC–MS/MS assay for the quantitative determination of 2‐pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low‐volume human K2EDTA plasma (2017) | Krunal Soni | 1 Citations [scispace.com]

- 2. journalcmpr.com [journalcmpr.com]

- 3. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]